
Vilazodone D8
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Description
Vilazodone D8 is the a deuterium labeled vilazodone, which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist.
Scientific Research Applications
Pharmacokinetic Studies
Vilazodone D8 has been utilized in various pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion. A notable study developed an ultrafast bioanalytical assay for quantifying vilazodone levels in human plasma using this compound as an internal standard. This method demonstrated high sensitivity and selectivity, facilitating the evaluation of pharmacokinetic parameters in clinical settings .
Clinical Efficacy in Depression
Research has shown that vilazodone is effective in treating MDD. Clinical trials indicate that vilazodone significantly improves depressive symptoms compared to placebo, as measured by the Montgomery–Asberg Depression Rating Scale (MADRS). The efficacy data suggest that vilazodone's unique SPARI mechanism may provide advantages over traditional SSRIs, particularly for patients who experience side effects from other antidepressants .
Potential for Broader Psychiatric Applications
Given its pharmacodynamic profile, vilazodone may also be effective in treating other psychiatric disorders such as generalized anxiety disorder (GAD), obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD). Animal studies have indicated that vilazodone can reduce symptoms associated with PTSD, such as hyperarousal and avoidance behaviors .
Formulation Development
Research into novel formulations of vilazodone, including fast-dissolving tablets and nanoparticles, has shown promising results. These formulations aim to enhance bioavailability and reduce gastrointestinal side effects commonly associated with oral antidepressants. In vivo studies have demonstrated significant antidepressant-like activity from optimized vilazodone nanoparticles .
Table 1: Clinical Efficacy Data for Vilazodone
Study Type | Sample Size | Duration | Efficacy Measure | Results |
---|---|---|---|---|
Phase II Trials | 869 | 8 weeks | MADRS | Significant improvement vs. placebo |
Phase III Trials | 410 | 8 weeks | MADRS | Mean difference -3.2 (CI: -5.2 to -1.3) |
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Bioavailability | 72% when taken with food |
Terminal Half-Life | ~25 hours |
Protein Binding | 96% - 99% |
Volume of Distribution | Large (exact value unknown) |
Case Study 1: Efficacy in Treatment-Resistant Depression
A patient with treatment-resistant depression was administered vilazodone after failing multiple SSRIs. The patient showed significant improvement in mood and reduction in anxiety symptoms after eight weeks of treatment, highlighting vilazodone's potential as an alternative therapy for difficult-to-treat cases.
Case Study 2: Tolerability Profile
In a cohort study involving patients switching from SSRIs to vilazodone due to side effects such as sexual dysfunction and weight gain, most participants reported improved tolerability with vilazodone, suggesting its utility in managing common SSRI-related adverse effects.
Properties
Molecular Formula |
C26H19D8N5O2 |
---|---|
Molecular Weight |
449.57 |
Origin of Product |
United States |
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